molecular formula C28H24N6O3 B611250 TC KHNS 11

TC KHNS 11

Cat. No.: B611250
M. Wt: 492.5 g/mol
InChI Key: QYTXJLQBSYAMGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TC KHNS 11 is a potent and selective PI 3-kinase δ inhibitor that is orally bioavailable.

Mechanism of Action

Target of Action

TC KHNS 11, also known as 5-(4-(3-(4-Acetylpiperazine-1-carbonyl)phenyl)quinazolin-6-yl)-2-methoxynicotinonitrile, is a potent and selective inhibitor of PI 3-kinase δ (PI3Kδ) . PI3Kδ is a lipid kinase that plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Mode of Action

This compound interacts with PI3Kδ by binding to its active site, thereby inhibiting its activity . This inhibition prevents the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical step in the activation of downstream signaling pathways .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PI3K/AKT/mTOR pathway . By inhibiting PI3Kδ, this compound prevents the activation of AKT, a serine/threonine-specific protein kinase. This, in turn, inhibits the mTOR pathway, which plays a key role in cell growth, cell proliferation, protein synthesis, and autophagy .

Pharmacokinetics

This compound exhibits moderate oral bioavailability This means that the compound can be effectively absorbed from the gastrointestinal tract and distributed throughout the body

Result of Action

The inhibition of PI3Kδ by this compound results in the modulation of isoform-dependent immune cell function . This can lead to the suppression of B and T cell-driven inflammatory responses, making this compound a potential therapeutic agent for inflammatory diseases .

Properties

IUPAC Name

5-[4-[3-(4-acetylpiperazine-1-carbonyl)phenyl]quinazolin-6-yl]-2-methoxypyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N6O3/c1-18(35)33-8-10-34(11-9-33)28(36)21-5-3-4-20(12-21)26-24-14-19(6-7-25(24)31-17-32-26)23-13-22(15-29)27(37-2)30-16-23/h3-7,12-14,16-17H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYTXJLQBSYAMGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C2=CC=CC(=C2)C3=NC=NC4=C3C=C(C=C4)C5=CC(=C(N=C5)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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